LCAT Substrate Specificity
In a controlled in vitro study using canine plasma, the formation of cholesteryl docosapentaenoate (CE 22:5 n-3) via the lecithin:cholesterol acyltransferase (LCAT) reaction was completely undetectable, whereas cholesteryl eicosapentaenoate (CE 20:5 n-3) and cholesteryl docosahexaenoate (CE 22:6 n-3) were readily synthesized [1]. This indicates that DPA is not a substrate for LCAT-mediated cholesterol esterification, a fundamental difference from EPA and DHA esters.
| Evidence Dimension | LCAT-mediated synthesis |
|---|---|
| Target Compound Data | Not detected |
| Comparator Or Baseline | CE 20:5 n-3: >20-fold elevation; CE 22:6 n-3: nearly 6-fold elevation after fish oil supplementation |
| Quantified Difference | Qualitative absence vs. substantial synthesis |
| Conditions | Canine plasma LCAT reaction in vitro; fatty acid composition measured by GC after argentation TLC |
Why This Matters
This differential substrate specificity means that CE 22:5 n-3 is not generated via the primary plasma esterification pathway, making it a distinct biomarker and a unique tool for studying non-LCAT-dependent cholesteryl ester metabolism.
- [1] Smith JB, et al. Molecular species of cholesteryl esters formed via plasma lecithin:cholesterol acyltransferase in fish oil supplemented dogs. Nutrition Research. 1997;17(5):861-872. View Source
